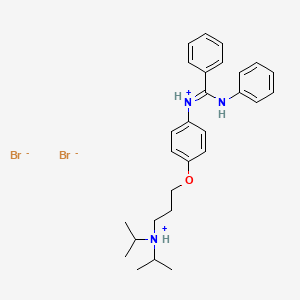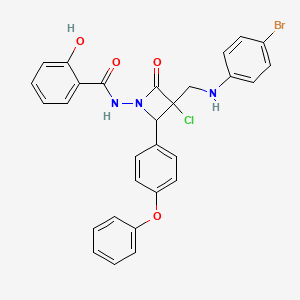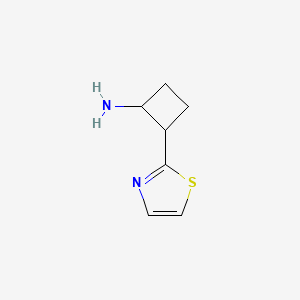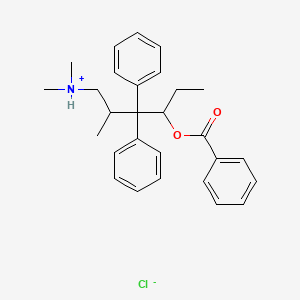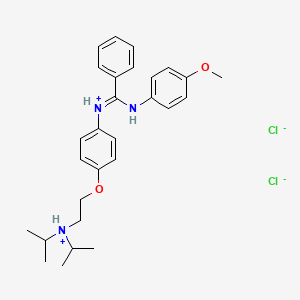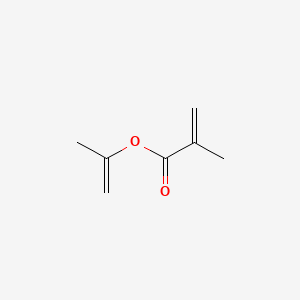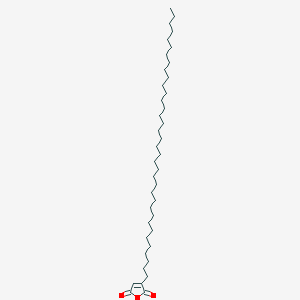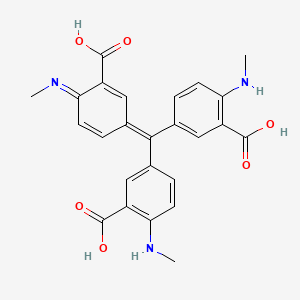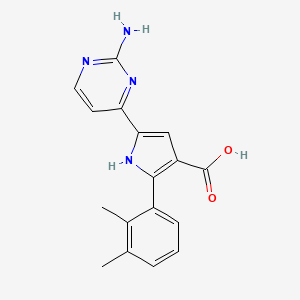![molecular formula C20H36O3 B13788020 (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is a complex organic compound characterized by its unique structural features, including an epoxide ring and a long aliphatic chain with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an appropriate alkene precursor, followed by the introduction of the pentyloxiran group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxide ring.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alkanes: Resulting from the reduction of the double bond.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid exerts its effects involves interactions with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is crucial for its potential therapeutic effects, as it can modify the activity of enzymes and receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-{(R,E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl}cyclopentyl)hept-5-enoic acid
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
Uniqueness
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is unique due to its specific structural features, such as the combination of an epoxide ring and a long aliphatic chain with a double bond. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C20H36O3 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m0/s1 |
InChI-Schlüssel |
KZTLOTWHEAHQAZ-CUZNAYPQSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@H](O1)CCCCCCC/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)

